

Application Notes and Protocols for Weyipnv Peptide Binding to SurA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Weyipnv

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Introduction

The periplasmic chaperone protein SurA plays a critical role in the biogenesis of outer membrane proteins (OMPs) in Gram-negative bacteria, making it a potential target for the development of novel antimicrobial agents.[1][2][3][4] SurA facilitates the proper folding and transport of OMPs by binding to specific peptide motifs.[1][2][3] The heptapeptide, **Weyipnv**, has been identified through phage display as a peptide that binds to SurA with significant affinity.[1][2] This document provides detailed protocols for two common biophysical assays to characterize the binding interaction between the **Weyipnv** peptide and the SurA protein: Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP).

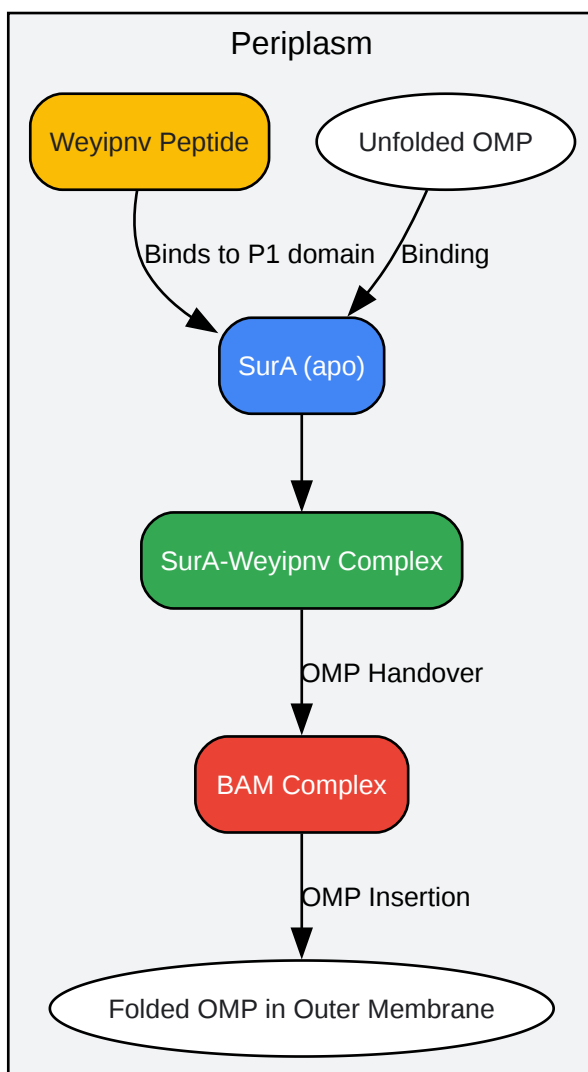
Quantitative Data Summary

The binding affinity of the **Weyipnv** peptide for SurA has been experimentally determined using Isothermal Titration Calorimetry. The dissociation constant (K_d) is in the micromolar range, indicating a moderate to strong interaction.

Interacting Molecules	Assay Condition	Dissociation Constant (Kd) (μ M)	Stoichiometry (N)	Reference
Weyipnv peptide and SurA	20 mM phosphate buffer, pH 7.3, 25 °C	1-14	~1	[1][2]
Weyipnv peptide and SurA(Δ P2)	20 mM phosphate buffer, pH 7.3, 25 °C	~2x weaker than SurA	~1	[1]

Signaling Pathway and Interaction Model

The **Weyipnv** peptide primarily interacts with the first peptidyl-prolyl isomerase (PPIase) domain (P1) of SurA.[1][3][4] Upon binding, SurA can undergo conformational changes.[1][3] This interaction is believed to mimic the binding of unfolded OMPs to SurA, a crucial step in the OMP biogenesis pathway.[5] The binding of client peptides like **Weyipnv** can influence the conformational state of SurA, which is important for its interaction with the BAM complex for OMP insertion into the outer membrane.[6]



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Caption: Interaction model of **Weyipnv** peptide with SurA in the context of OMP biogenesis.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol

ITC is a powerful technique to directly measure the heat changes that occur upon binding of a ligand (peptide) to a macromolecule (protein), allowing for the determination of binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.^{[7][8][9]}

a. Materials and Reagents:

- Purified SurA protein (and/or SurA(Δ P2) fragment)
- Synthetic **Weyipnv** peptide (>95% purity)[10]
- ITC Buffer: 20 mM Sodium Phosphate, pH 7.3, 150 mM NaCl (or as determined in referenced literature[1])
- Isothermal Titration Calorimeter

b. Experimental Workflow:

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- To cite this document: BenchChem. [Application Notes and Protocols for Weyipnv Peptide Binding to SurA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599760#weyipnv-peptide-binding-assay-protocol-for-sura]

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